Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H17F2NO2 and a molecular weight of 221.25 g/mol It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with an ethyl ester and a difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2-difluoroethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization strategies are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Lacks the difluoroethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its reactivity and applications.
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The presence of the difluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2,2-difluoroethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-4-3-5-13(6-8)7-9(11)12/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUDWSXAXKABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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